molecular formula C16H14O B8360438 2-Ethylanthrone

2-Ethylanthrone

Cat. No. B8360438
M. Wt: 222.28 g/mol
InChI Key: JHTIRPSWNPNDDC-UHFFFAOYSA-N
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Patent
US04792551

Procedure details

2-(4-Ethylbenzyl)benzoic acid (14 g) is added with stirring to sulphuric acid (200 ml) at 0° C. After 3 hours, the solution is poured into water and the product is extracted with ethyl acetate. The extract is washed with aqueous sodium carbonate, then dried and evaporated, to yield 2-ethylanthrone.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:18]=[CH:17][C:6]([CH2:7][C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=O)=[CH:5][CH:4]=1)[CH3:2].S(=O)(=O)(O)O>O>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]2[CH2:7][C:8]3[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10](=[O:12])[C:17]=2[CH:18]=1)[CH3:2]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)C1=CC=C(CC2=C(C(=O)O)C=CC=C2)C=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=CC=2C(C3=CC=CC=C3CC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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